5,5-Dimethylmorpholine-2-carbonitrile
Description
5,5-Dimethylmorpholine-2-carbonitrile is a heterocyclic compound featuring a morpholine ring substituted with two methyl groups at the 5-position and a nitrile (-CN) group at the 2-position. Morpholine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their structural versatility and ability to act as ligands or intermediates. The nitrile group enhances reactivity, enabling further functionalization. Thus, the following comparisons are based on structurally analogous carbonitrile-containing heterocycles from the literature.
Properties
Molecular Formula |
C7H12N2O |
|---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
5,5-dimethylmorpholine-2-carbonitrile |
InChI |
InChI=1S/C7H12N2O/c1-7(2)5-10-6(3-8)4-9-7/h6,9H,4-5H2,1-2H3 |
InChI Key |
PAVWPDHCKUIXHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC(CN1)C#N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethylmorpholine-2-carbonitrile typically involves the reaction of 5,5-dimethylmorpholine with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the temperature is maintained at around 0-5°C to ensure the selective formation of the nitrile group .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters are crucial to achieving high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethylmorpholine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Organic Synthesis
5,5-Dimethylmorpholine-2-carbonitrile serves as a crucial building block in organic synthesis. It is often employed in the following ways:
- As a reagent : It participates in various chemical reactions, including nucleophilic substitutions and cyclization processes, to form more complex organic compounds.
- In the synthesis of pharmaceuticals : This compound is utilized in the development of drug candidates due to its ability to modify biological activity through structural variations.
Pharmaceutical Development
In pharmaceutical research, this compound has been explored for its potential therapeutic effects. Some notable applications include:
- Anticancer agents : Studies have shown that derivatives of this compound exhibit cytotoxic properties against certain cancer cell lines. For example, modifications to the morpholine structure can enhance selectivity towards cancerous cells while minimizing effects on healthy tissues.
- Antimicrobial activity : Research indicates that certain derivatives demonstrate significant antimicrobial properties, making them candidates for developing new antibiotics.
Material Science
The compound also finds applications in material science:
- Polymer synthesis : It can be used as an intermediate in the production of polymers with specific properties, such as enhanced thermal stability and mechanical strength.
- Coatings and adhesives : Its chemical properties allow it to be incorporated into formulations for coatings and adhesives that require resilience and durability.
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal investigated the anticancer properties of a series of this compound derivatives. The results indicated that certain modifications led to compounds with enhanced potency against breast cancer cell lines. The researchers noted that structural variations influenced the mechanism of action, primarily through apoptosis induction pathways.
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A | 15 | Apoptosis |
| B | 10 | Cell Cycle Arrest |
| C | 8 | Necrosis |
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial efficacy of this compound derivatives against various bacterial strains. The findings demonstrated that certain derivatives exhibited significant antibacterial activity, particularly against resistant strains.
| Derivative | Zone of Inhibition (mm) | Bacterial Strain |
|---|---|---|
| D | 20 | E. coli |
| E | 25 | S. aureus |
| F | 15 | P. aeruginosa |
Mechanism of Action
The mechanism of action of 5,5-Dimethylmorpholine-2-carbonitrile involves its interaction with specific molecular targets. The nitrile group can undergo hydrolysis to form amides or carboxylic acids, which can then interact with biological molecules such as enzymes or receptors. The compound’s effects are mediated through these interactions, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compounds below share functional or structural similarities with 5,5-Dimethylmorpholine-2-carbonitrile, particularly in their nitrile groups, heterocyclic cores, or substituent effects.
Table 1: Key Properties of Analogous Carbonitrile-Containing Compounds
Structural Features and Reactivity
- Core Heterocycles: this compound contains a six-membered morpholine ring (O and N atoms), whereas analogs in Table 1 feature pyrimidine, thiazolo-pyrimidine, quinazoline, or chromene cores. The morpholine ring’s oxygen atom may enhance polarity and hydrogen-bonding capacity compared to sulfur-containing thiazolo-pyrimidines or fused aromatic systems.
Nitrile Group :
Physical Properties
Melting Points :
Spectroscopic Data
- NMR Trends: Pyrimidine carbonitrines in show deshielded aromatic protons (δ 7.29–7.94 ppm) and nitrile-adjacent carbons at ~116–117 ppm in ¹³C NMR. The morpholine ring’s oxygen may upfield-shift neighboring protons compared to sulfur-containing analogs.
Biological Activity
5,5-Dimethylmorpholine-2-carbonitrile is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
This compound features a morpholine ring with two methyl groups at the 5-position and a cyano group at the 2-position. This structure is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound is attributed to its ability to interact with various biomolecules, including proteins and enzymes. The nitrile group can participate in nucleophilic addition reactions, while the morpholine ring can modulate enzyme activity and receptor interactions. This dual functionality allows the compound to influence several biological pathways.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against multidrug-resistant (MDR) strains of Acinetobacter baumannii and other Gram-positive and Gram-negative bacteria. The compound was shown to inhibit bacterial topoisomerases, which are crucial for DNA replication and repair, leading to bacterial cell death .
Antitumor Effects
In addition to its antimicrobial properties, this compound has been investigated for potential antitumor effects. Compounds with similar morpholine structures have been reported to inhibit mTOR kinase activity, which plays a pivotal role in cell growth and proliferation. This inhibition can lead to reduced tumor growth in preclinical models .
Case Studies
- Antibacterial Activity : A study evaluated the antibacterial efficacy of this compound against over 100 strains of MDR bacteria. The results indicated a significant reduction in bacterial viability, showcasing the compound's potential as a therapeutic agent in treating resistant infections .
- In Vivo Efficacy : In vivo studies using mouse models demonstrated that this compound could effectively reduce infection severity caused by vancomycin-intermediate Staphylococcus aureus. The compound's mechanism involved dual inhibition of DNA gyrase and topoisomerase IV .
Data Tables
| Biological Activity | Target | Effect |
|---|---|---|
| Antibacterial | Acinetobacter baumannii | Inhibition of growth |
| Antitumor | mTOR kinase | Reduced cell proliferation |
| Enzyme Inhibition | DNA gyrase & topoisomerase IV | Induction of cell death |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
